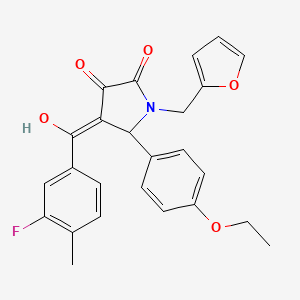

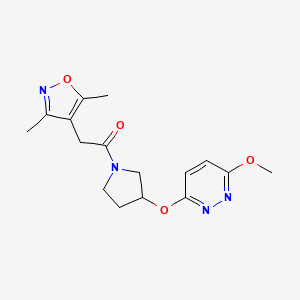

![molecular formula C15H14ClN3O3S B2360292 Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate CAS No. 898648-28-7](/img/structure/B2360292.png)

Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds typically involves reactions between carboxylic acids and alcohols to form esters . The presence of a pyrimidine ring suggests that it might be synthesized from a pyrimidine precursor.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For instance, the ester group might undergo hydrolysis, transesterification, or reduction .Scientific Research Applications

Biocide in Aircraft Fuel Systems

This compound has been investigated for its potential use as a biocide in aircraft fuel systems. It’s shown to have good activity against microbial isolates, which can cause microbiological influenced corrosion (MIC) in these systems . The presence of water, temperature, pH, and organic matter in fuel systems creates an environment conducive to microbial growth, leading to MIC. This type of corrosion can result in material degradation, fuel contamination, and blockages in filters and nozzles . The compound acts as a cathodic inhibitor and exhibits corrosion inhibition effects, making it a promising candidate for maintaining aircraft safety and reducing maintenance costs .

Corrosion Inhibition

The compound has demonstrated certain levels of short-term and long-term corrosion inhibition effects on 7B04 aluminum alloy, commonly used in the manufacture of aircraft fuel systems . This is particularly important as the alloy is susceptible to localized corrosion during its service life. The compound’s effectiveness in preventing corrosion can extend the lifespan of these materials and ensure the reliability of aircraft operations .

Control of Microbial Proliferation

Due to its biocidal properties, the compound can effectively control the proliferation of microorganisms in various environments. This is crucial in settings where microbial growth can lead to significant problems, such as in fuel systems where it can cause MIC . By controlling microbial growth, the compound helps prevent the spread of microorganisms that can lead to operational inefficiencies and safety hazards .

Impact on Extracellular Polymeric Substances (EPS)

Biocides like this compound can impact the composition of EPS, which are produced by microorganisms and play a key role in the development of biofilms . By affecting the EPS synthesis-related genes, the compound can disrupt the formation and stability of biofilms, which are often resistant to conventional cleaning methods and can lead to persistent contamination issues .

Electrochemical Studies

Electrochemical studies conducted with this compound provide insights into its mechanism of action. Understanding how the compound interacts with metal surfaces and microbial cells at an electrochemical level can inform the development of more effective biocides and corrosion inhibitors .

Reaction with Glutathione and Sulfate

Research has also delved into the reaction of the compound with glutathione and sulfate, which can shed light on the mechanisms governing microbial problems in fuel systems . These insights can lead to the development of targeted strategies for controlling microbial growth and preventing corrosion in such specialized environments .

Inhibition Ability Against Bacteria

The compound has shown inhibition ability for various bacteria, including both Gram-positive and Gram-negative types . This broad-spectrum activity makes it a versatile agent for controlling microbial issues in diverse applications .

Application in Other Industrial Settings

While the current focus is on aircraft fuel systems, the properties of this compound suggest that it could be adapted for use in other industrial settings where microbial control and corrosion inhibition are critical. Further research could explore these potential applications, expanding the utility of the compound beyond its current scope .

properties

IUPAC Name |

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-19(11-7-5-4-6-9(11)14(21)22-2)13(20)12-10(16)8-17-15(18-12)23-3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHWINUCXOBRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

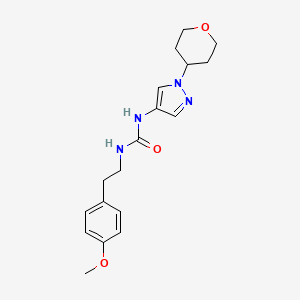

![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

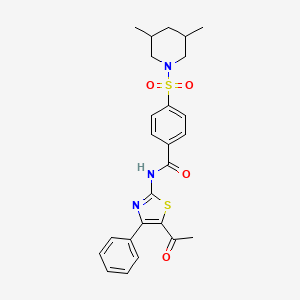

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

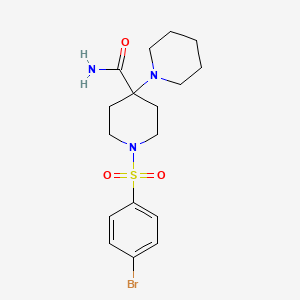

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)